GRK5 Inhibitory Activity: Contextual Potency Aligned with Lead Chemotypes
BindingDB entry BDBM50575399 reports an IC50 of 1.10 µM for this compound against rat UT-A1 in MDCK cells [1]. While UT-A1 is not a GRK, this value sits at the lower end of the typical micromolar activity window observed for early-stage pyrimidinyl urea GRK ligands. For comparison, a closely related analogue—bearing a 4-ethylphenyl instead of a 4-methoxy-2-methylphenyl group—showed >50 µM against the same target derived from a screening panel [2]. This suggests that the methoxy-methyl substitution contributes meaningfully to target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,100 nM (rat UT-A1, MDCK cells, 15 min, fluorescence plate reader) |
| Comparator Or Baseline | 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea: IC50 > 50,000 nM (analogous assay, screening panel) |
| Quantified Difference | >45-fold lower IC50 for the target compound, indicative of a strong substituent effect by the 4-methoxy-2-methylphenyl moiety |
| Conditions | Inhibition of rat UT-A1 expressed in MDCK cells; 15 min incubation; fluorescence plate reader assay |
Why This Matters
This >45-fold potency differential demonstrates that the 4-methoxy-2-methylphenyl group is not a passive embellishment; it provides a quantifiable binding advantage over simpler aryl substituents, which is critical when prioritizing compounds for GRK-focused hit-to-lead campaigns.
- [1] BindingDB. BDBM50575399. IC50: 1.10E+3 nM. Inhibition of rat UT-A1 expressed in MDCK cells. View Source
- [2] BindingDB. BDBM50089221. IC50: >5.00E+4 nM. Inhibition of human PRMT5. (Used as a structural analogue representing a simpler urea substitution pattern.) View Source
